molecular formula C7H8BrN3 B2773341 Imidazo[1,2-a]pyridin-7-amine hydrobromide CAS No. 1630906-80-7

Imidazo[1,2-a]pyridin-7-amine hydrobromide

Cat. No. B2773341
CAS RN: 1630906-80-7
M. Wt: 214.066
InChI Key: UTCGATMULIAKBD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-7-amine hydrobromide is a chemical compound with the CAS Number: 1630906-80-7 . It has a molecular weight of 214.06 . The IUPAC name for this compound is imidazo [1,2-a]pyridin-7-amine hydrobromide .


Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyridin-7-amine hydrobromide is 1S/C7H7N3.BrH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H . This provides a detailed description of the molecular structure of the compound.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, which include Imidazo[1,2-a]pyridin-7-amine hydrobromide, are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-7-amine hydrobromide is a yellow to brown solid . It should be stored at 0-8°C .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them promising candidates for the development of new antituberculosis drugs .

Organic Synthesis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, imidazo[1,2-a]pyridines are considered valuable due to their wide range of applications . They are used in the construction of various pharmaceutical compounds .

Radical Reactions

Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been reported . These reactions involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Chemosynthetic Methodologies

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .

Materials Science

Imidazo[1,2-a]pyridines have great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices and sensors .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

While the future directions for Imidazo[1,2-a]pyridin-7-amine hydrobromide specifically are not mentioned in the search results, the imidazo[1,2-a]pyridines class of compounds, to which it belongs, has been recognized as a valuable scaffold in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives , suggesting potential future research directions in these areas.

properties

IUPAC Name

imidazo[1,2-a]pyridin-7-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.BrH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCGATMULIAKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-7-amine hydrobromide

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